
AZD-7648
Descripción general
Descripción
AZD-7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. With an IC50 of 0.6 nM in enzymatic assays, this compound demonstrates high specificity for DNA-PK over related kinases like ATM and ATR, minimizing off-target effects . Its molecular formula is C18H20N8O2 (molecular weight: 380.4 g/mol), and it is soluble in DMSO at concentrations ≥4 mg/mL .
Métodos De Preparación
AZD-7648 se sintetiza a través de una serie de reacciones químicas. La ruta sintética implica la preparación de compuestos intermedios, que luego se someten a condiciones de reacción específicas para producir el producto final. El compuesto generalmente se prepara en dimetilsulfóxido (DMSO) y se almacena a bajas temperaturas para mantener su estabilidad . Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
AZD-7648 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Cancer Therapy Applications
1.1. Sensitization to Radiation and Chemotherapy
AZD-7648 has been demonstrated to enhance the sensitivity of tumor cells to radiation therapy and doxorubicin, a commonly used chemotherapeutic agent. In preclinical studies, the combination of this compound with radiation therapy resulted in a remarkable increase in tumor growth inhibition (TGI). For instance, when combined with fractionated radiation therapy, this compound achieved up to 90% TGI in xenograft models, compared to 50% TGI with radiation alone .
In ovarian cancer models, this compound significantly improved the efficacy of doxorubicin by reducing the phosphorylation of key DNA repair proteins and increasing markers of apoptosis, such as cleaved PARP1 . The combination treatment led to a concentration-dependent reduction in cell viability, indicating its potential as an adjunct therapy for solid tumors .
1.2. Myeloid Leukemias
Recent studies have explored the therapeutic potential of this compound in chronic and acute myeloid leukemia (CML and AML). In vitro analyses revealed that this compound induced DNA damage, apoptosis, and cell cycle arrest in various leukemia cell lines. Notably, cell lines such as LAMA-84 and HEL were particularly sensitive to this compound treatment, demonstrating significant reductions in cell density and viability . The compound's effectiveness varied among different cell lines, highlighting the need for further investigation into factors influencing sensitivity .
Gene Editing Applications
2.1. Enhancing CRISPR-Cas9 Efficiency
This compound has been identified as a promising tool for improving the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing. By inhibiting DNA-PK, this compound shifts the DNA repair mechanism from the error-prone NHEJ pathway to the more precise HDR pathway. This shift allows for enhanced gene targeting outcomes, achieving up to 100% targeting frequency for small nucleotide changes and 80% for large sequence integrations across various human primary cell types .
This application is particularly relevant for ex vivo gene therapies aimed at treating genetic disorders and cancers, where precise genetic modifications are critical for therapeutic success.
Clinical Development Status
This compound is currently undergoing clinical trials both as a monotherapy and in combination with other anticancer agents like olaparib. These trials aim to evaluate its safety, tolerability, and efficacy across various cancer types . The ongoing research is expected to provide further insights into its clinical utility and potential as a standard treatment option.
Summary Table: Key Findings on this compound
Mecanismo De Acción
AZD-7648 ejerce sus efectos inhibiendo DNA-PK, que es una enzima clave en la vía de unión de extremos no homólogos. Esta inhibición conduce a la acumulación de roturas de doble cadena del ADN, desencadenando la apoptosis y la detención del ciclo celular. Los objetivos moleculares de this compound incluyen DNA-PK y otras proteínas involucradas en la vía de respuesta al daño del ADN . El compuesto también mejora la eficacia de otros agentes terapéuticos al aumentar la inestabilidad genómica y promover la muerte celular .
Comparación Con Compuestos Similares
DNA-PK Inhibitors
Key Insights :
- Selectivity : this compound and Nedisertib are highly selective for DNA-PK, while CC-115’s dual mTOR inhibition broadens therapeutic applications but increases toxicity .
- HDR Efficiency : this compound outperforms M3814 and NU7441 in CRISPR editing, achieving up to 47.31% integration in iPSCs compared to ≤20% for others .
- Clinical Utility : this compound’s oral bioavailability and synergy with chemotherapy/radiotherapy distinguish it from Nedisertib, which is primarily used as a radio-sensitizer .
Other DNA Repair-Targeting Compounds
- Olaparib (PARP Inhibitor) : Combined with this compound, it enhances synthetic lethality in BRCA-deficient cancers .
- Fadaciclib (CDK Inhibitor) : Unlike this compound, targets cell cycle progression but lacks DNA repair modulation .
Research Findings and Data Tables
Table 1: this compound in Preclinical Studies
Table 2: Pharmacokinetic Properties
Parameter | This compound | Nedisertib | CC-115 |
---|---|---|---|
Oral Bioavailability | High | Moderate | Low |
Half-Life (h) | 6–8 | 4–6 | 3–5 |
Actividad Biológica
AZD-7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response (DDR) and the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). This compound has garnered attention for its potential therapeutic applications, particularly in the context of various cancers, including myeloid leukemias and solid tumors. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and findings from relevant studies.
This compound inhibits DNA-PKcs, a key component in the DDR pathway. By doing so, it enhances the sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapeutics. The inhibition of DNA-PKcs leads to:
- Increased DNA Damage : this compound promotes the accumulation of DNA damage markers, such as γH2AX, indicating impaired DSB repair mechanisms.
- Induction of Apoptosis : The compound triggers apoptosis in various cancer cell lines through mechanisms involving increased levels of cleaved PARP and activated caspase-3.
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly at the G0/G1 phase, thereby reducing cell proliferation rates.
Research Findings
Multiple studies have investigated the biological activity of this compound across different cancer types. Below are key findings summarized from recent research.
Table 1: Summary of Key Studies on this compound
Case Studies
-
Myeloid Leukemia :
A study evaluated this compound's effects on various myeloid leukemia cell lines (e.g., HEL, K-562). Results indicated that this compound induced significant apoptosis and cell cycle arrest. The HEL and LAMA-84 cell lines exhibited the highest sensitivity to treatment, with IC50 values around 0.6 nM. In contrast, HL-60 and K-562 cells showed reduced sensitivity, highlighting variability in drug response among different cell lines . -
Hepatocellular Carcinoma :
In a xenograft model using Hep3B cells, this compound was administered alongside radiation therapy. The combination significantly inhibited tumor growth compared to controls, demonstrating enhanced radiosensitivity in both radioresistant and radiosensitive xenografts . -
Ovarian Cancer :
This compound was tested in patient-derived ovarian cancer models, where it enhanced the therapeutic efficacy of olaparib in BRCA-deficient tumors but not in BRCA-proficient ones. This suggests a potential role for this compound in combination therapies targeting specific genetic backgrounds .
Q & A
Q. Basic: What are the molecular characteristics of AZD-7648, and how do they influence experimental design?
This compound (C₁₈H₂₀N₈O₂; molecular weight 380.4) is a selective DNA-dependent protein kinase (DNA-PK) inhibitor with an IC₅₀ of 0.63 nM in enzymatic assays . Its molecular structure includes a pyridopyrimidine scaffold, which facilitates binding to the ATP-binding pocket of DNA-PK. Researchers should consider its solubility (13.14 mM in DMSO) and stability (-20°C for powder, -80°C for solutions) when designing storage protocols and in vitro assays. Dose selection should account for its potency, typically ranging from 10–200 µM in cellular studies .
Q. Basic: How is the IC₅₀ of this compound determined across different cell lines?
IC₅₀ determination involves dose-response assays using viability markers (e.g., trypan blue exclusion) or metabolic activity assays (e.g., MTT). For example, in leukemia cell lines (HEL, LAMA-84, KG-1), this compound reduced viability with IC₅₀ values between 50–150 µM after 24–48 hours . Researchers should normalize data to untreated controls, use triplicate technical replicates, and employ nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀. Variations in IC₅₀ may arise due to genetic background or DNA repair efficiency .
Q. Advanced: What experimental factors contribute to conflicting sensitivity data for this compound across studies?
Discrepancies in sensitivity (e.g., HEL cells showing higher sensitivity than HL-60) stem from:
- Baseline DNA damage : Cells with pre-existing double-strand breaks (DSBs) exhibit amplified this compound effects due to reliance on DNA-PK-mediated repair .
- Genetic/epigenetic profiles : Mutations in TP53 or DDR genes (e.g., ATM, BRCA1) alter apoptotic thresholds .
- Cell cycle synchronization : G0/G1-phase cells are more susceptible to this compound-induced arrest .
To resolve contradictions, standardize protocols for cell cycle synchronization and baseline γH2AX measurement .
Q. Advanced: How should researchers design dose-response experiments to assess this compound’s efficacy in combinatorial therapies?
- Dose range : Test this compound at sub-IC₅₀ concentrations (e.g., 10–50 µM) combined with chemotherapeutics (e.g., olaparib) to identify synergistic effects .
- Timing : Pre-treat cells with this compound 1–2 hours before irradiation or chemotherapy to maximize DNA-PK inhibition during DSB repair .
- Endpoints : Quantify synergy using the Chou-Talalay combination index and validate via γH2AX foci imaging .
Q. Advanced: How can researchers reconcile conflicting data on this compound-induced apoptosis in leukemia models?
Discrepancies in apoptosis rates (e.g., KG-1 vs. K-562 cells) require:
- Multi-parametric flow cytometry : Use annexin V/PI staining to distinguish early apoptosis (AV+/PI-), late apoptosis (AV+/PI+), and necrosis .
- Morphological validation : Supplement flow data with Giemsa-stained smears to confirm apoptotic bodies .
- Caspase activation assays : Measure cleaved caspase-3 to verify apoptotic pathways .
Q. Advanced: What strategies enhance the translational relevance of this compound in gene editing applications?
This compound improves homology-directed repair (HDR) efficiency in CRISPR/Cas9 systems by inhibiting non-homologous end joining (NHEJ). Key steps:
- Timing : Add 5–10 µM this compound 24 hours post-electroporation to synchronize HDR with S/G2 phases .
- Validation : Use qPCR or next-gen sequencing to quantify HDR rates in edited loci (e.g., α-globin knock-in models) .
Q. Methodological: What protocols are recommended for quantifying this compound-induced apoptosis via flow cytometry?
Staining : Incubate cells with annexin V-APC and PI in binding buffer (15 min, dark) .
Acquisition : Collect 50,000 events/sample using a FACSCalibur, gating on viable (AV-/PI-), early apoptotic (AV+/PI-), and late apoptotic/necrotic (AV+/PI+) populations .
Analysis : Use ModFit™ or FlowJo to calculate sub-G1 fractions, correlating with DNA fragmentation .
Q. Advanced: How do TP53 mutations influence this compound response in myeloid leukemia cells?
TP53 wild-type cells (e.g., HEL) undergo G1 arrest and apoptosis upon this compound treatment, while TP53-mutant cells (e.g., HL-60) show reduced apoptosis due to impaired p21-mediated cell cycle regulation. Validate TP53 status via Sanger sequencing and correlate with caspase-3 activation .
Q. Basic: Which key genes are modulated by this compound, and how are their expression levels quantified?
This compound downregulates cMyc (proliferation), cyclin D1 (cell cycle), and survivin (apoptosis resistance) in chondrosarcoma and leukemia models . Use RT-qPCR with SYBR Green and primers specific to each gene. Normalize to housekeeping genes (e.g., GAPDH) and validate via Western blot .
Q. Advanced: What in vitro models best recapitulate this compound resistance, and how can they inform clinical translation?
Co-culture primary patient-derived xenograft (PDX) cells with stromal layers to mimic bone marrow microenvironments. Assess resistance via:
Propiedades
IUPAC Name |
7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(oxan-4-yl)purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-11-7-15-20-10-21-25(15)9-13(11)22-17-19-8-14-16(23-17)26(18(27)24(14)2)12-3-5-28-6-4-12/h7-10,12H,3-6H2,1-2H3,(H,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVSTPEXYIKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230820-11-6 | |
Record name | AZD-7648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230820116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7648 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-7648 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A09L5JCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.